

An In-depth Technical Guide to trans-PX20606: A Novel FXR Agonist

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **trans-PX20606**, a potent and selective agonist of the Farnesoid X Receptor (FXR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR modulation.

Chemical Structure and Properties

trans-PX20606, also known as PX-102, is a non-steroidal, isoxazole-based small molecule. Its chemical identity and physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of trans-PX20606



Property	Value	Source
IUPAC Name	4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl) benzoic acid	[1]
Synonyms	trans-PX-102	[2][3]
Molecular Formula	C29H22Cl3NO4	[1]
Molecular Weight	554.85 g/mol	[1]
CAS Number	1268244-85-4	[3]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO	[3]
Purity	>99% (as reported by commercial suppliers)	[4]

Chemical Structure:

Etrans-PX20606 Chemical Structure

Biological Activity and Mechanism of Action

trans-PX20606 is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.

Table 2: In Vitro Activity of trans-PX20606

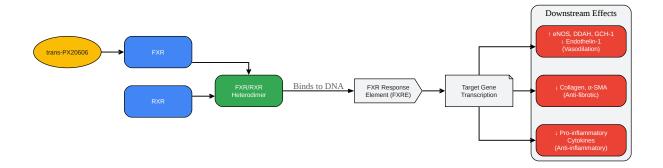


Assay	Target	EC50 (nM)	Cell Line	Reference
FRET Assay	FXR	32	-	[3]
Mammalian One- Hybrid (M1H) Assay	FXR	34	-	[3]
FRET Assay	(-)-trans- PX20606 isomer	18	-	[5]
Mammalian One- Hybrid (M1H) Assay	(-)-trans- PX20606 isomer	29	-	[5]

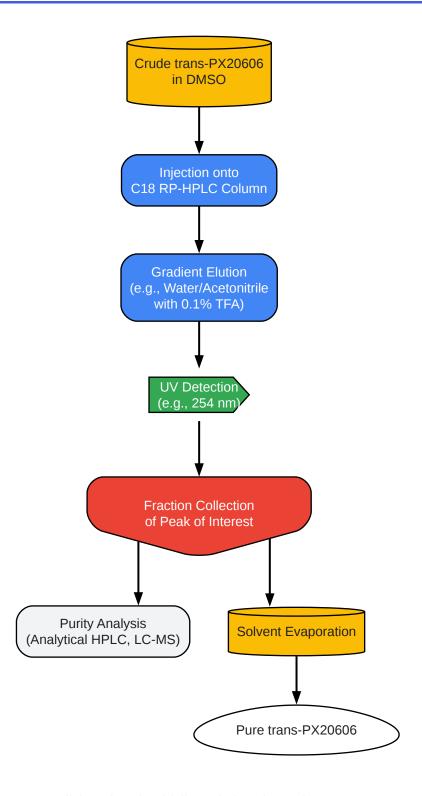
Signaling Pathway

Upon binding to FXR, **trans-PX20606** induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression. This initiates a signaling cascade with significant therapeutic implications, particularly in liver diseases.









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- To cite this document: BenchChem. [An In-depth Technical Guide to trans-PX20606: A Novel FXR Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1494565#trans-px20606-chemical-structure-and-properties]

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